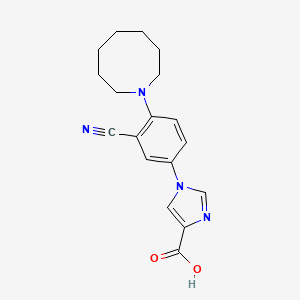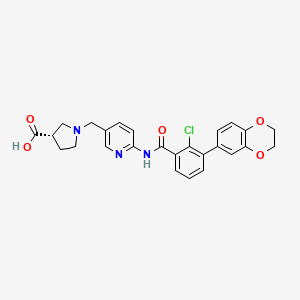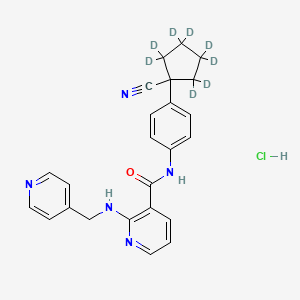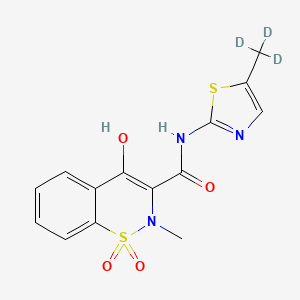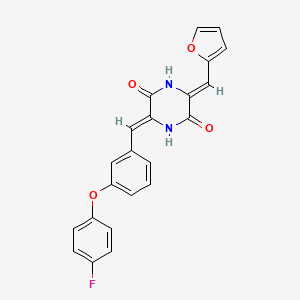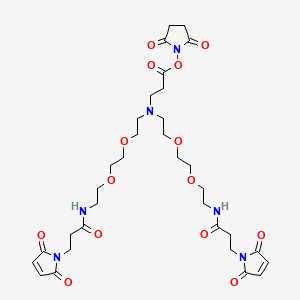![molecular formula C24H22N4O2 B12413859 3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of DND-189 involves synthetic routes that ensure its stability and functionality as a fluorescent probe. The compound is typically provided as a 1 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). For industrial production, the compound is synthesized under controlled conditions to maintain its purity and efficacy. The preparation method for in vivo applications involves dissolving the compound in DMSO and then diluting it with appropriate solvents such as polyethylene glycol (PEG) and water .
Análisis De Reacciones Químicas
DND-189 undergoes specific chemical reactions that are crucial for its function as a pH-sensitive probe. The compound’s fluorescence intensity increases in acidic environments due to protonation, which is a key reaction that enhances its utility in measuring pH changes within acidic organelles. Common reagents used in these reactions include DMSO for dissolution and various buffers for maintaining the desired pH conditions .
Aplicaciones Científicas De Investigación
DND-189 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in cellular biology to study the dynamics of lysosomes and other acidic organelles. It helps in understanding cellular processes such as autophagy and apoptosis.
Medicine: Utilized in research related to lysosomal storage diseases and other conditions where lysosomal pH is a critical factor.
Industry: Applied in the development of diagnostic tools and assays that require precise pH measurement within acidic environments .
Mecanismo De Acción
The mechanism of action of DND-189 involves its accumulation in acidic organelles due to protonation. The compound’s fluorescence is pH-dependent, with increased fluorescence intensity in more acidic environments. This property allows it to act as a reliable indicator of pH changes within lysosomes and other acidic compartments. The molecular targets of DND-189 are primarily the acidic organelles, where it accumulates and fluoresces in response to the pH levels .
Comparación Con Compuestos Similares
DND-189 is unique in its specific sensitivity to low pH ranges, making it particularly useful for studying acidic organelles. Similar compounds include:
LysoTracker® Green DND-26: Another fluorescent probe used for labeling acidic organelles but with different pH sensitivity.
LysoSensor™ Yellow/Blue DND-160: A dual-color probe that provides additional flexibility in multicolor imaging applications.
LysoTracker® Red DND-99: A red fluorescent probe used for similar applications but with different excitation and emission properties
DND-189 stands out due to its specific pH sensitivity and the intensity of its fluorescence in acidic environments, making it a preferred choice for certain types of cellular and biochemical research.
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
17-(2-morpholin-4-ylethylamino)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C24H22N4O2/c29-24-18-5-3-4-16-19(25-10-11-27-12-14-30-15-13-27)9-8-17(22(16)18)23-26-20-6-1-2-7-21(20)28(23)24/h1-9,25H,10-15H2 |
Clave InChI |
JQDZUSDVVHXANW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


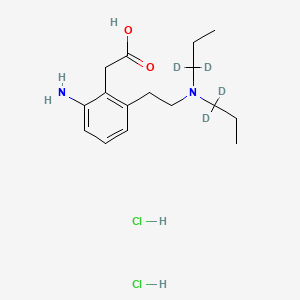


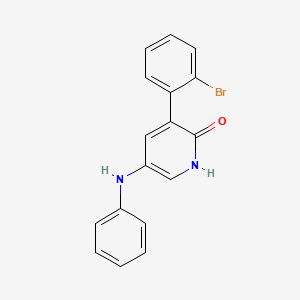
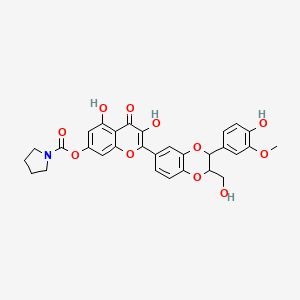

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
